REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[C:5]([CH3:11])=[CH:4][CH:3]=1.[C:12](Cl)(=O)[C:13](Cl)=O.NC1(C)C=C(C)C=C([C:22]([O:24][CH3:25])=[O:23])C1.[N:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.[CH2:37]1COCC1>C(Cl)Cl.CN(C)C1C=CN=CC=1.CN(C=O)C>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH:31][C:36]2[C:12]([CH3:13])=[C:32]([CH:33]=[CH:34][C:35]=2[CH3:37])[C:22]([O:24][CH3:25])=[O:23])=[O:10])[C:5]([CH3:11])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
465 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)C(=O)O)C
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.01 mL
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
methyl 3-amino-3,5-dimethylbenzoate
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
NC1(CC(C(=O)OC)=CC(=C1)C)C
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue CH2Cl2 (20 ml) is added
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
WAIT
|
Details
|
After 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
ADDITION
|
Details
|
the reaction mixture is diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 0.5N HCl, saturated solution of sodium bicarbonate, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C(=O)NC=1C(=C(C(=O)OC)C=CC1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 664 mg | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |